molecular formula C11H15N3O2 B1623756 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid CAS No. 883543-77-9

2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

Cat. No.: B1623756
CAS No.: 883543-77-9
M. Wt: 221.26 g/mol
InChI Key: IWHFYGMSTRMUAB-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a high-purity chemical intermediate designed for research applications. As a piperidine-pyrimidine derivative, this compound serves as a versatile building block in medicinal chemistry and drug discovery. The structure combines a substituted piperidine ring, known for its prevalence in pharmacologically active molecules, with a functionalized pyrimidine core, which is a common scaffold in bio-active compounds . The primary research application of this compound is as a key precursor in the synthesis of more complex molecules. The carboxylic acid group allows for further derivatization, such as amide coupling or esterification, to create a diverse library of compounds for screening . Analogs of this compound, particularly ethyl ester derivatives, have been identified in scientific research for their potential in various studies, including enzyme interaction research and the investigation of cytotoxic properties . Researchers value this compound for its role in exploring structure-activity relationships and developing novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFYGMSTRMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424709
Record name 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-77-9
Record name 2-(4-Methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H15N3O2
  • Molecular Weight : 221.26 g/mol

The compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The piperidine component can form hydrogen bonds and ionic interactions, while the pyrimidine ring may participate in π-π stacking interactions. These interactions are crucial for modulating the activity of specific targets in cellular pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidines, including this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and MDA-MB-231 .
  • Neuroprotective Effects : The potential role of this compound as an antagonist at adenosine receptors suggests it may have neuroprotective properties relevant to neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in MCF-7 and MDA-MB-231 cells
NeuroprotectiveAntagonist at adenosine receptors
Enzyme InhibitionModulates kinase activity

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The compound showed significant inhibition of cell growth with an IC50 value of approximately 10 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of piperidine-containing compounds. The results indicated that these compounds could effectively block adenosine receptor-mediated signaling pathways implicated in neurodegeneration, suggesting therapeutic applications for conditions such as Alzheimer's disease .

Scientific Research Applications

Chemical Profile

IUPAC Name: 2-(4-methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid
Molecular Formula: C₁₁H₁₅N₃O₂
CAS Number: 883543-77-9

The compound features a pyrimidine ring substituted with a piperidine moiety, which enhances its biological activity and selectivity towards specific targets.

Cancer Treatment

One of the primary applications of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is its role as an inhibitor of Src homology region 2 (SHP2) phosphatase, which is implicated in various cancers. SHP2 plays a critical role in cellular signaling pathways that regulate proliferation, differentiation, and survival of cancer cells. Inhibition of SHP2 can lead to reduced tumor growth and improved outcomes in cancer therapies.

  • Mechanism of Action: The compound acts by disrupting the SHP2-mediated signaling pathways, which are often hyperactivated in cancers such as breast cancer, colorectal cancer, and melanoma. By inhibiting SHP2, the compound can potentially reduce the proliferation of cancer cells and enhance the effectiveness of other therapeutic agents .

Inflammatory Diseases

Research indicates that the compound may also exhibit anti-inflammatory properties. By modulating signaling pathways involved in inflammation, it could be beneficial for conditions characterized by excessive inflammatory responses.

  • Potential Applications: Conditions such as rheumatoid arthritis and other autoimmune diseases may benefit from the anti-inflammatory effects of this compound, although further studies are needed to fully elucidate these effects.

Case Study: SHP2 Inhibition in Cancer Models

A study demonstrated that derivatives of this compound effectively inhibited SHP2 activity in vitro and resulted in decreased cell viability in several cancer cell lines. The results indicated a significant reduction in tumor growth when combined with standard chemotherapeutic agents .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows favorable characteristics such as low clearance rates and high bioavailability, making it a promising candidate for further development into a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Substituents Molecular Weight (g/mol) CAS Number Key Features
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Piperidine with 4-methyl group 221.26 883543-77-9 Balanced lipophilicity; potential for CNS-targeted activity due to piperidine.
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Piperidine with 3-methyl group 221.26 883543-69-9 Altered steric effects; may impact binding pocket interactions.
2-(4-Hydroxypiperidin-1-yl)-pyrimidine-5-carboxylic acid Piperidine with 4-hydroxyl group 223.23 1116339-69-5 Increased hydrophilicity; potential for hydrogen bonding.
Methyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate Piperidine with 4-aminomethyl group; methyl ester at 5-position 286.76 875318-56-2 Enhanced solubility; ester prodrug for carboxylic acid delivery.
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid 2-Fluorophenyl at pyrimidine 2-position 218.18 927803-25-6 Aromatic π-π interactions; fluorination improves metabolic stability.
4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylic acid Pyrrolidine (5-membered ring) with hydroxymethyl; chloro-methoxybenzyl substituent 435.87 330785-84-7 Smaller ring size alters conformation; hydroxymethyl enhances polarity.

Key Observations :

  • Piperidine vs.
  • Substituent Position : The 3-methyl-piperidine analog shows distinct steric effects compared to the 4-methyl derivative, which may alter interactions with hydrophobic pockets.
  • Functional Groups: Hydroxyl or aminomethyl groups () enhance hydrophilicity, whereas fluorophenyl groups () improve metabolic stability and electronic properties.

Key Insights :

  • Catalysts : EDCI/HOBt systems () are common for amide bond formation, while Suzuki-Miyaura coupling () enables aryl-aryl bond formation.
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates in thiolation and coupling reactions .

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : Compounds with pyrrolidine or piperazine substituents () demonstrated inhibitory effects on kinases or histone deacetylases (HDACs) .
  • Solubility : The 4-hydroxypiperidine analog has higher aqueous solubility (logP ~1.2) than the 4-methyl derivative (logP ~2.1), critical for bioavailability .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid?

  • Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:

  • Step 1 : Condensation of 4-methylpiperidine with a halogenated pyrimidine intermediate (e.g., 5-bromo-pyrimidine) under nucleophilic substitution conditions.
  • Step 2 : Carboxylation at the pyrimidine C5 position using carbon dioxide or a carboxylation agent like potassium cyanide in acidic media.
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization.
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation, ESI-MS for molecular weight validation, and IR spectroscopy for identifying functional groups (e.g., C=O stretch at ~1620 cm1^{-1}) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase).
  • Structure : 1H^1H-NMR (e.g., δ 2.1 ppm for methyl-piperidine protons), 13C^{13}C-NMR (e.g., δ 165 ppm for carboxylic acid C=O), and high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Storage : Airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation.
  • Waste Disposal : Neutralize acidic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can molecular docking studies predict the biological target interactions of this compound?

  • Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., acetylcholinesterase, kinases).
  • Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC50_{50} values from enzyme inhibition assays.
  • Example : A study on analogous pyrimidine derivatives used molecular docking to identify key hydrogen bonds between the carboxylic acid group and acetylcholinesterase residues (e.g., Tyr337) .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

  • Answer :

  • Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using reference inhibitors (e.g., donepezil for acetylcholinesterase).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent polarity and IC50_{50}).
  • Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with cell-based models (e.g., SH-SY5Y neuronal cells) to confirm activity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Answer :

  • Solubility Enhancement : Prepare sodium or potassium salts of the carboxylic acid group.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption; modify lipophilicity via ester prodrugs (e.g., methyl ester).
  • Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots.
  • Case Study : A related piperidine-pyrimidine derivative showed improved oral bioavailability after converting the carboxylic acid to a methoxy group .

Q. What computational methods are used to predict the compound’s drug-likeness and toxicity?

  • Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab to calculate parameters (e.g., logP < 3, topological polar surface area < 140 Å2^2).
  • Toxicity Screening : Use ProTox-II to assess hepatotoxicity and Ames mutagenicity.
  • Example : A study on chromeno-pyrimidine derivatives used Molinspiration software to predict drug-likeness, ensuring compliance with Lipinski’s Rule of Five .

Methodological Notes

  • Key References : Emphasis on peer-reviewed journals (e.g., Medicinal Chemistry Research) and validated safety data sheets (e.g., Kishida Chemical) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Reactant of Route 2
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2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid

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